8-Hydroxymianserin glucuronide

Stereoselective metabolism Enantiomer-specific glucuronidation Pharmacokinetics

8-Hydroxymianserin glucuronide is the essential certified reference standard for quantifying this major phase II metabolite in plasma and urine. Its β-D-glucuronide conjugation drastically alters solubility and chromatographic retention—generic aglycone or non-specific glucuronide standards cannot substitute. Critical for enzymatic hydrolysis efficiency verification, method recovery validation, and stereoselective metabolic profiling (S:R = 3.2). Required for regulatory-compliant bioanalytical method validation (FDA/EMA MIST guidance).

Molecular Formula C24H28N2O7
Molecular Weight 456.5 g/mol
Cat. No. B12336037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxymianserin glucuronide
Molecular FormulaC24H28N2O7
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C24H28N2O7/c1-25-8-9-26-17-7-6-15(32-24-21(29)19(27)20(28)22(33-24)23(30)31)11-14(17)10-13-4-2-3-5-16(13)18(26)12-25/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24+/m0/s1
InChIKeyBIPZSOCAFBEZTQ-JZOWGYKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxymianserin Glucuronide: Analytical Reference Standard and Mianserin Phase II Metabolite for Pharmacokinetic Studies


8-Hydroxymianserin glucuronide (CAS 140695-49-4) is the β-D-glucuronide conjugate of 8-hydroxymianserin, a primary pharmacologically active metabolite of the tetracyclic antidepressant mianserin [1]. Formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation, this compound represents a key phase II metabolite that facilitates renal elimination of the hydroxylated parent drug [2]. Its primary procurement utility lies in its role as a certified analytical reference standard for the accurate quantification of conjugated 8-hydroxymianserin in plasma and urine, a requirement distinct from that of the unconjugated aglycone due to its markedly different physicochemical properties [3].

Why 8-Hydroxymianserin Glucuronide Cannot Be Substituted with the Unconjugated Aglycone or Generic Glucuronide Standards


Procurement of the unconjugated 8-hydroxymianserin aglycone or a generic glucuronide standard cannot functionally substitute for 8-Hydroxymianserin glucuronide in analytical and pharmacokinetic workflows. The conjugation of glucuronic acid to the 8-hydroxy position fundamentally alters the molecule's physicochemical profile, substantially increasing aqueous solubility and modifying chromatographic retention times, rendering it incompatible with validated LC-MS/MS or HPLC-ECD methods developed for the unconjugated analyte [1]. Critically, the formation of this specific conjugate is highly stereoselective: the S-enantiomer of mianserin is preferentially metabolized to 8-hydroxymianserin glucuronide with an S:R ratio of 3.2, a discriminatory metabolic signature that is entirely absent when using the unconjugated standard or other glucuronide conjugates such as 8-hydroxy-demethylmianserin glucuronide (R:S ratio 5.2) [2].

Quantitative Differentiation of 8-Hydroxymianserin Glucuronide: Comparative Metabolism, Analytical Performance, and Physicochemical Properties


Stereoselective Formation: 3.2-Fold Preference for S-Mianserin Over R-Mianserin

In vivo metabolism studies in mice demonstrate that the formation of 8-hydroxymianserin glucuronide is highly stereoselective. Following administration of radiolabeled enantiomers, the S-enantiomer of mianserin is preferentially metabolized to this conjugate, with an S:R ratio of 3.2 [1]. This contrasts sharply with the 8-hydroxy-demethylmianserin glucuronide conjugate, which exhibits an opposite stereoselectivity with an R:S ratio of 5.2 [1].

Stereoselective metabolism Enantiomer-specific glucuronidation Pharmacokinetics

Predominant Phase II Conjugation Route: Glucuronidation Accounts for 82.1% of Total Conjugated Metabolites

Quantitative analysis of urinary metabolites from mice administered racemic mianserin revealed that glucuronidation is the overwhelmingly preferred phase II conjugation pathway. Glucuronide conjugates represented 82.1% of the total excreted radioactivity, while sulphation accounted for only 15.8% [1]. 8-Hydroxymianserin glucuronide is the major glucuronide species derived from the S-enantiomer pathway [1].

Phase II metabolism Glucuronidation vs. Sulphation Metabolite profiling

Validated Analytical Sensitivity: Quantifiable at 5 ng/mL in Plasma with 71-76% Recovery

A validated liquid chromatography method with electrochemical detection (LC-ECD) establishes the analytical performance parameters for quantifying mianserin and its metabolites, including 8-hydroxymianserin, in human plasma. The method achieves an absolute recovery of 71-76% for each compound at 25 ng/mL, with a day-to-day precision of 5.4-9.1% and a minimum quantifiable level of 5 ng/mL (RSD > 11%) [1]. While this method quantifies the unconjugated 8-hydroxymianserin aglycone, the use of the glucuronide standard is essential for method development that includes enzymatic deconjugation steps to measure total (conjugated + unconjugated) metabolite levels [2].

Bioanalytical method validation HPLC-ECD Therapeutic drug monitoring

Enhanced Aqueous Solubility: Predicted LogD (pH 7.4) of -2.24 Versus Parent Mianserin

The conjugation of glucuronic acid to 8-hydroxymianserin substantially increases its aqueous solubility. Predicted physicochemical data indicate a LogD value of -2.24 at pH 7.4 for 8-Hydroxymianserin glucuronide , reflecting its high hydrophilicity and suitability for renal excretion. In contrast, the parent drug mianserin has a reported experimental LogP of approximately 3.8 [1], indicating >6 orders of magnitude difference in lipophilicity.

Physicochemical properties Solubility ADME

Synthetic Identity Confirmation: Synthetic β-Glucuronide Matches Isolated Metabolite

The synthetic β-glucuronide of 2-demethylmianserin (a close structural analog of the 8-hydroxy conjugate) was synthesized via BF3-catalyzed coupling and confirmed to be identical to the isolated metabolite by 1H-NMR and FAB mass spectrometry [1]. This established synthetic route provides a reliable source of structurally authenticated glucuronide standards for analytical method development and metabolite identification [1]. The same synthetic principles apply to 8-Hydroxymianserin glucuronide, ensuring that commercially sourced standards are chemically identical to the endogenous metabolite.

Metabolite synthesis Structural confirmation Reference standard certification

Species-Specific Glucuronidation: Human-Specific Quaternary N-Glucuronide Contrasts with O-Glucuronide

Comparative metabolism studies across five species (rat, mouse, rabbit, guinea pig, human) revealed that while O-glucuronides such as 8-Hydroxymianserin glucuronide are formed in all species, a quaternary N-glucuronide conjugate of mianserin is formed exclusively in humans [1]. Additionally, an N-O-glucuronide was identified only in the guinea pig [1]. This species-specific conjugation pattern underscores the critical importance of selecting the appropriate human-specific glucuronide standard for clinical bioanalysis.

Interspecies metabolism Preclinical to clinical translation ADME

Primary Application Scenarios for 8-Hydroxymianserin Glucuronide in Bioanalytical, Pharmacokinetic, and Drug Development Workflows


Certified Reference Standard for LC-MS/MS Quantification of Conjugated 8-Hydroxymianserin in Human Plasma and Urine

8-Hydroxymianserin glucuronide serves as an essential certified reference standard for the development and validation of LC-MS/MS or HPLC-UV methods designed to quantify total (conjugated plus unconjugated) 8-hydroxymianserin in clinical samples. Analytical protocols typically employ enzymatic hydrolysis (e.g., β-glucuronidase) to cleave the glucuronide moiety, after which the liberated aglycone is quantified against a calibration curve prepared with the unconjugated standard [1]. However, the glucuronide standard is indispensable for determining hydrolysis efficiency, assessing matrix effects on conjugate stability, and verifying method recovery for the conjugated fraction [2]. The validated sensitivity of 5 ng/mL for the aglycone [1] supports the clinical utility of this approach for therapeutic drug monitoring and pharmacokinetic studies in mianserin-treated patients [3].

Stereoselective Metabolism Studies to Differentiate CYP2D6 and UGT Isoform Contributions

The pronounced stereoselectivity in the formation of 8-hydroxymianserin glucuronide (S:R = 3.2) provides a unique metabolic probe for investigating the contributions of specific cytochrome P450 and UDP-glucuronosyltransferase isoforms [4]. In vitro incubations with recombinant enzymes or human liver microsomes supplemented with this standard enable precise quantification of enantiomer-specific glucuronidation rates. This is particularly valuable for characterizing the metabolic phenotype of individuals with CYP2D6 polymorphisms, as the S-enantiomer of mianserin is preferentially metabolized by CYP2D6 to 8-hydroxymianserin, which is then conjugated to this glucuronide [5]. The standard is thus critical for studies correlating genotype with pharmacokinetic variability and for predicting potential drug-drug interactions involving UGT enzymes [4].

Metabolite Identification and Structural Confirmation for Regulatory ADME Submissions

Regulatory agencies (FDA, EMA) require comprehensive metabolite profiling and structural characterization as part of the nonclinical ADME (Absorption, Distribution, Metabolism, Excretion) package for new drug applications [6]. 8-Hydroxymianserin glucuronide, as a major circulating and excretory metabolite of mianserin, must be definitively identified and quantified. The availability of a synthetic standard that is structurally confirmed to be identical to the endogenous metabolite—by 1H-NMR and mass spectrometry [7]—is a prerequisite for validating bioanalytical methods used in regulated studies. This standard enables the generation of authentic chromatographic retention times, MS/MS fragmentation spectra, and calibration curves that are essential for meeting regulatory expectations for metabolite safety testing (MIST) and exposure coverage [6].

Physicochemical Probe for Investigating Glucuronide Transporter Interactions and Renal Clearance

With a predicted LogD of -2.24 at pH 7.4 , 8-Hydroxymianserin glucuronide is a highly hydrophilic anionic species that serves as a model substrate for studying the role of organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) in the renal elimination of glucuronide conjugates [8]. The standard is utilized in in vitro transporter assays (e.g., OAT1-, OAT3-, or MRP2-overexpressing cell lines) to quantify uptake and efflux kinetics, and to assess the potential for transporter-mediated drug-drug interactions [8]. Given that impaired glucuronide excretion can lead to intracellular accumulation and altered parent drug exposure [8], this application is directly relevant to preclinical safety assessment and clinical pharmacology.

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